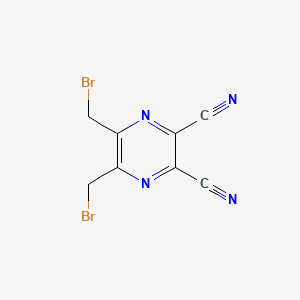

5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile

Beschreibung

5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile is a brominated pyrazine derivative with two bromomethyl groups at positions 5 and 6 of the pyrazine core. This compound has been explored as a precursor for synthesizing azaphthalocyanines (AzaPcs), which are macrocyclic compounds with applications in photodynamic therapy and materials science . However, its high reactivity—attributed to labile benzylic hydrogens in the bromomethyl groups—limits its stability in basic conditions, leading to decomposition during synthetic processes . To address this, branched analogs like 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile were developed, demonstrating improved stability while retaining utility as synthons .

Eigenschaften

IUPAC Name |

5,6-bis(bromomethyl)pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N4/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQCQOVTHVRUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(C(=N1)C#N)C#N)CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile typically involves the bromination of 5,6-dimethylpyrazine-2,3-dicarbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazine derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, substitution with amines yields aminomethylpyrazine derivatives, while oxidation may lead to the formation of pyrazine dicarboxylic acids .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry This compound is a valuable building block in organic synthesis. It acts as a precursor for synthesizing various heterocyclic compounds and functionalized materials. The typical synthesis involves bromination of 5,6-dimethylpyrazine-2,3-dicarbonitrile using bromine or N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or chloroform, often under reflux conditions.

- Biology and Medicine 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile is explored as a pharmacophore in drug design. Derivatives may exhibit biological activities, such as antimicrobial or anticancer properties. Studies have shown that derivatives of this compound can inhibit specific enzymes.

- Industry This compound is used in the production of advanced materials, including polymers and coordination complexes, with applications in electronics, catalysis, and materials science.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Nucleophilic Substitution The bromomethyl groups can be substituted by nucleophiles like amines, thiols, or alkoxides, leading to various substituted pyrazine derivatives.

- Oxidation and Reduction While less common than substitution, the compound can participate in oxidation and reduction reactions.

The mechanism of action involves the bromomethyl groups acting as leaving groups, allowing nucleophiles to attack the pyrazine ring, which is crucial for synthesizing derivatives with biological and industrial applications.

Wirkmechanismus

The mechanism of action of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile involves its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as leaving groups, allowing nucleophiles to attack the pyrazine ring. This reactivity is exploited in the synthesis of various derivatives with potential biological and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile, highlighting differences in substituents, synthetic routes, reactivity, and applications.

Key Insights from the Comparison:

Reactivity and Stability :

- The bromomethyl derivative’s instability in basic media contrasts with the branched bromoethyl analog (compound 3), which resists decomposition due to reduced benzylic hydrogen lability .

- Thiophene- and methoxythiophene-substituted derivatives (e.g., compounds 4 and DPZ) exhibit thermal stability and tailored photophysical properties, making them suitable for optoelectronic applications .

Electronic and Structural Effects :

- Electron-withdrawing groups (e.g., -CN, -Br) enhance electrophilicity, facilitating nucleophilic substitutions. Conversely, electron-donating groups (e.g., -OCH3, -S-Thienyl) promote intramolecular charge transfer (ICT), critical for photoredox activity .

- Crystallographic studies reveal planar stacking in thiophene-substituted derivatives (e.g., compound 4), which enhances charge transport in solid-state materials .

Applications :

- AzaPc Synthesis : Brominated derivatives (bromomethyl and bromoethyl) serve as precursors, but their utility depends on stability during macrocyclization .

- Photoredox Catalysis : DPZ derivatives demonstrate superior catalytic efficiency in visible-light-driven reactions due to strong ICT, outperforming traditional metal-based catalysts .

- Materials Science : Methoxy and thiophene-substituted analogs are explored in OLEDs and crosslinking agents, leveraging their fluorescence and reactivity .

Biologische Aktivität

5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrazine ring substituted with bromomethyl and dicarbonitrile groups, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 296.96 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Moderate under physiological conditions |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, including:

- Inhibition of Enzyme Activity : The compound can bind to active sites on enzymes, inhibiting their function. This property is particularly relevant in drug development for targeting specific enzyme pathways.

- Alteration of Genetic Material : Its reactivity allows it to interact with DNA, potentially leading to changes in gene expression or damage.

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism. This suggests potential applications in developing anticancer therapies.

- Toxicity Assessments

- Bioconjugation Applications

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound | Molar Mass (g/mol) | Biological Activity |

|---|---|---|

| This compound | 296.96 | Enzyme inhibition, DNA interaction |

| Similar Pyrazine Derivatives | Varies | Varies (often includes antimicrobial properties) |

Q & A

Basic Research Questions

Q. What are the synthetic pathways for preparing 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile, and how do reaction conditions influence yield?

- Methodology : A plausible route involves bromination of pyrazine-2,3-dicarbonitrile derivatives. For example, using brominating agents like N-bromosuccinimide (NBS) under radical initiation or HBr in the presence of a Lewis acid. Evidence from similar compounds (e.g., 2,3-Bis(chloromethyl)pyrazine) suggests that halogenation at methyl positions can be achieved via electrophilic substitution or free-radical mechanisms . Multi-step synthesis may require protecting the nitrile groups to avoid side reactions. Reaction optimization should focus on solvent polarity (e.g., DCM or DMF) and temperature control to prevent over-bromination .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The bromomethyl protons (-CH₂Br) typically appear as singlets or doublets near δ 4.5–5.0 ppm, while pyrazine ring protons (if present) resonate upfield. Nitrile carbons (C≡N) are observed at ~115–120 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~2220–2250 cm⁻¹ confirm nitrile groups, while C-Br stretches appear at ~500–600 cm⁻¹ .

- MS : Molecular ion peaks (M⁺) should align with the molecular formula (C₈H₄Br₂N₄). Fragmentation patterns may include loss of Br or CH₂Br groups .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during functionalization of this compound in nucleophilic substitution?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity while stabilizing intermediates.

- Temperature Control : Lower temperatures (0–25°C) reduce elimination byproducts (e.g., dehydrohalogenation).

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems. Evidence from related brominated pyrazines shows that steric hindrance from nitrile groups may slow substitution, necessitating extended reaction times .

Q. How does the electronic environment of the pyrazine core influence the reactivity of bromomethyl groups in cross-coupling reactions?

- Methodology : The electron-withdrawing nitrile groups activate the pyrazine ring, making bromomethyl carbons more electrophilic. This facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (e.g., DFT) can map charge distribution, while Hammett parameters quantify substituent effects. For example, nitriles (-CN) have σpara ≈ 0.66, which polarizes the C-Br bond, enhancing reactivity toward aryl boronic acids .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodology : The compound’s low solubility in common solvents (e.g., hexane, EtOAc) complicates crystallization. Techniques include:

- Slow Evaporation : Use high-boiling solvents like DMSO or DMF mixed with antisolvents (e.g., water).

- Temperature Gradients : Gradual cooling from 60°C to 4°C in acetonitrile.

- Co-crystallization : Introduce hydrogen-bond donors (e.g., urea) to stabilize the lattice. Similar pyrazine derivatives (e.g., 5,6-Dimethylpyrazine-2,3-dicarbonitrile) form monoclinic crystals with P2₁/c symmetry, as confirmed by X-ray diffraction .

Data Contradiction Analysis

Q. Discrepancies in reported yields for bromomethylation of pyrazine derivatives: How can experimental variables be standardized?

- Analysis : Conflicting yields (e.g., 50–85%) may arise from:

- Purification Methods : Column chromatography vs. recrystallization (e.g., using MTBE/DIPE mixtures ).

- Substrate Purity : Residual moisture or acidic protons in starting materials can quench brominating agents.

- Reagent Stoichiometry : Excess Br₂ or NBS may degrade nitrile groups. Standardization involves strict control of anhydrous conditions, inert atmospheres, and stoichiometric ratios (1:2 for Br:substrate) .

Applications in Advanced Research

Q. How can this compound serve as a precursor for supramolecular architectures?

- Methodology : The bromomethyl groups act as versatile handles for constructing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). For example:

- MOFs : React with Zn(NO₃)₂ and 1,4-benzenedicarboxylic acid to form porous networks.

- COFs : Condense with tetrahedral amines (e.g., tetrakis(4-aminophenyl)methane) via Schiff-base chemistry. Related dicyanopyrazines exhibit π-stacking and charge-transfer interactions, useful in optoelectronics .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Storage : Keep in amber glass under argon at –20°C to prevent light/thermal degradation. Similar brominated pyrazines (e.g., 3-Bromopyrazolo[1,5-a]pyridine) require hazard labeling for acute toxicity (H301) and skin irritation (H315) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.